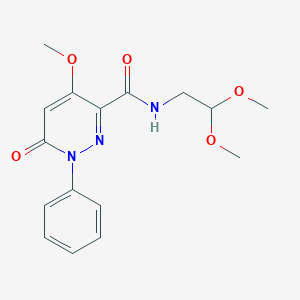

N-(2,2-dimethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

N-(2,2-dimethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a 1-phenyl group, a 4-methoxy substituent, a 6-oxo moiety, and a carboxamide side chain modified with a 2,2-dimethoxyethyl group.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-22-12-9-13(20)19(11-7-5-4-6-8-11)18-15(12)16(21)17-10-14(23-2)24-3/h4-9,14H,10H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBICVVVNKDKWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NCC(OC)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-dimethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C16H19N3O5

- Molecular Weight : 345.34 g/mol

- CAS Number : 921883-09-2

- Structure : The compound features a dihydropyridazine core, which is known for its diverse biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of Dihydropyridazine Core : Starting from appropriate aldehydes and ketones reacted with amines.

- Substitution Reactions : Incorporating the dimethoxyethyl and methoxy groups through nucleophilic substitutions.

- Final Carboxamide Formation : Achieved via acylation reactions.

Antiviral Activity

Recent studies have shown that derivatives of dihydropyridazine compounds exhibit significant antiviral properties, particularly against HIV. For instance:

- Inhibition of HIV Integrase : Compounds structurally similar to N-(2,2-dimethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine have demonstrated IC50 values in the low micromolar range against HIV integrase, indicating their potential as antiviral agents .

Antitumor Activity

The compound has also been evaluated for its antitumor effects:

- Karpas-422 Xenograft Model : In preclinical trials, it showed robust antitumor effects when administered at doses of 160 mg/kg BID, demonstrating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in viral replication and tumor growth. The exact mechanisms include:

- Inhibition of Integrase Enzyme : By binding to the active site of integrase, it prevents the integration of viral DNA into the host genome.

- Disruption of Cellular Pathways : The compound may interfere with cellular signaling pathways that promote cancer cell proliferation.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

N-(2,2-dimethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has shown promise in various medicinal applications:

- Anticancer Activity: Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating notable growth inhibition rates. Specific studies have reported percent growth inhibitions (PGIs) ranging from 50% to 90% against different cancer types such as breast and lung cancer cells .

- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This could potentially lead to its use in developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

| Activity Type | Target Organism/Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Anticancer | SNB-19 | 86.61 |

| Anticancer | OVCAR-8 | 85.26 |

| Anticancer | NCI-H40 | 75.99 |

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Antimicrobial | Escherichia coli | Significant inhibition |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotection

A recent research article highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Comparison with Similar Compounds

Structural and Functional Analysis

- Solubility and Stability : The dimethoxyethyl group in the target compound likely enhances water solubility compared to analogs with hydrophobic substituents (e.g., 2,5-dimethylphenyl in ). This group may also participate in intramolecular hydrogen bonding, as seen in related dimethoxyethyl-containing compounds, improving stability .

- In contrast, the phenoxy group in introduces electron-withdrawing effects, altering electronic distribution.

- Biological Activity: While direct data is unavailable, the antioxidant activity of a structurally similar compound (from ) suggests the target may protect against oxidative stress.

Research Findings and Implications

- Crystallography : Evidence from demonstrates that dimethoxyethyl-containing compounds adopt specific conformations (e.g., Z-configuration) stabilized by intramolecular hydrogen bonds (N–H···O). This suggests the target compound may exhibit similar structural rigidity.

- Biological Potential: The antioxidant properties of related pyridazine derivatives warrant further investigation into the target compound’s ability to scavenge reactive oxygen species (ROS).

Q & A

Q. What are the recommended synthetic routes for N-(2,2-dimethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with substituted pyridazines or dihydropyridazines. Key steps include:

- Condensation reactions between carboxamide precursors and dimethoxyethylamine derivatives under reflux conditions.

- pH control (e.g., mildly acidic or basic conditions) to optimize intermediate stability.

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product.

Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization steps) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and dihydropyridazine ring conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

- X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to assess its activity?

- Enzyme inhibition assays : Target enzymes relevant to pyridazine derivatives (e.g., phosphodiesterases or kinases).

- Receptor binding studies : Radioligand displacement assays for receptors like GPCRs.

- Cytotoxicity screening : Use cell lines (e.g., HEK293 or HeLa) to evaluate IC50 values.

- Solubility and stability tests : Assess pharmacokinetic parameters in simulated physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Twinning analysis : Use SHELXL to detect and model twinning in crystals, especially for high-symmetry space groups.

- High-resolution data : Collect synchrotron-derived data (≤1.0 Å) to improve electron density maps.

- Hydrogen placement : Refine H-atom positions using restraints (e.g., HFIX in SHELX) or neutron diffraction for critical residues.

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify geometric outliers .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Substituent variation : Modify the methoxy, phenyl, or dimethoxyethyl groups to assess steric/electronic effects.

- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to alter binding affinity.

- Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to correlate substituent positions with activity.

- In vitro/in vivo correlation : Compare enzyme inhibition data with animal model results for lead optimization .

Q. How can reaction conditions be optimized to enhance regioselectivity during synthesis?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer reaction pathways.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions.

- Catalyst screening : Test Pd-based catalysts for cross-coupling steps to minimize by-products.

- Real-time monitoring : Employ HPLC or inline FTIR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address discrepancies between spectroscopic and computational data?

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.

- Impurity analysis : Use LC-MS to detect trace by-products that may skew spectral interpretations.

- Temperature-dependent studies : Acquire variable-temperature NMR to assess dynamic effects .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

- Molecular docking : Screen against target databases (e.g., PDB) to identify potential binding pockets.

- MD simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability.

- QSAR modeling : Develop regression models correlating substituent properties (logP, polar surface area) with bioactivity.

- Free-energy calculations : Use MM-PBSA or FEP to estimate binding affinities for prioritized targets .

Q. What challenges arise in purity analysis, and how can they be mitigated?

- HPLC method development : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting peaks.

- Degradation products : Conduct forced degradation studies (heat, light, pH extremes) to identify labile functional groups.

- Chiral impurities : Use chiral columns (e.g., Chiralpak AD-H) if stereocenters are present.

- Quantitative NMR : Employ qNMR with an internal standard (e.g., TMSP) for absolute purity determination .

Q. How can researchers validate the compound’s stability under long-term storage conditions?

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light exposure studies : Use ICH Q1B guidelines to assess photostability in UV/visible light.

- Cryopreservation : Evaluate stability in DMSO stocks at –80°C with periodic thaw-freeze cycles.

- Mass balance analysis : Ensure total degradation products do not exceed ICH impurity thresholds (≤0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.